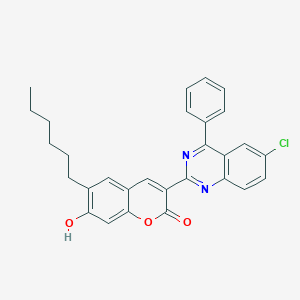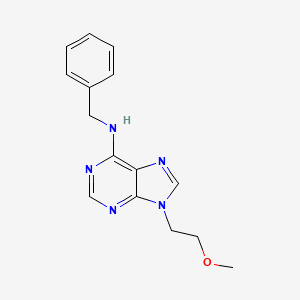![molecular formula C14H15N3OS B6484207 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one CAS No. 958562-21-5](/img/structure/B6484207.png)
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one (2-B5SIQ) is a highly potent and selective inhibitor of the human cytochrome P450 (CYP) enzyme family. It has been widely studied in the field of drug discovery and development, due to its potential therapeutic applications. 2-B5SIQ has been found to be a useful tool in the study of CYP-mediated drug metabolism and drug-drug interactions.
Mechanism of Action
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one acts as a selective and potent inhibitor of the human cytochrome P450 enzyme family. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction of the substrate. This inhibition results in decreased metabolism of the substrate, resulting in increased concentrations of the substrate in the body.
Biochemical and Physiological Effects
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the metabolism of various drugs, resulting in increased concentrations of the drug in the body. It has also been found to inhibit the synthesis of various proteins and enzymes, leading to decreased levels of these proteins and enzymes in the body. Additionally, 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been found to affect the expression of various genes, leading to changes in the expression of various proteins and enzymes.
Advantages and Limitations for Lab Experiments
The use of 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one in laboratory experiments has many advantages. It is a highly selective and potent inhibitor of the human CYP enzyme family, allowing for the study of the metabolism of various drugs. Additionally, 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is relatively inexpensive and easy to synthesize, making it an ideal tool for drug discovery and development. However, 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has some limitations. Its inhibition of the CYP enzyme family can lead to decreased metabolism of drugs, resulting in increased concentrations of the drug in the body. Additionally, its inhibition of various proteins and enzymes can lead to decreased levels of these proteins and enzymes in the body.
Future Directions
Future research on 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one may include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted on its potential therapeutic applications, such as its potential to inhibit the metabolism of various drugs and its potential to affect the expression of various genes. Furthermore, further research may be conducted on its potential to be used as a tool in the development of novel drug candidates. Finally, further research may be conducted on its potential to be used in the study of drug-drug interactions.
Synthesis Methods
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one can be synthesized through a three-step synthetic process involving the reaction of 2-amino-3-methyl-6-sulfanylbenzene-1,4-dione (1) with 4-chloro-2-methylquinazoline-3-thione (2), followed by the reaction of the resulting intermediate (3) with 2-butan-2-yl-chloride (4) and finally the reaction of the resulting intermediate (5) with potassium carbonate (6). The overall process yields 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one in a yield of approximately 80%.
Scientific Research Applications
2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been widely used in the field of drug discovery and development as a tool to study the activity of CYP enzymes. It has been used to study the metabolism of various drugs, and to investigate the potential for drug-drug interactions. 2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has also been used in the study of the pharmacological effects of various drugs, and in the development of novel drug candidates.
properties
IUPAC Name |
2-butan-2-yl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-8(2)11-13(18)17-12(16-11)9-6-4-5-7-10(9)15-14(17)19/h4-8,11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQNLQDCNDDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(sec-butyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)

![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)

![2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B6484193.png)
![2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B6484199.png)
![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6484236.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)